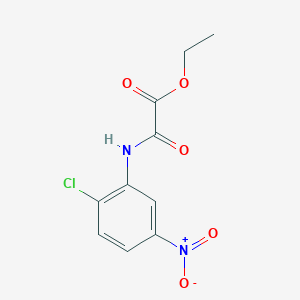

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate

Description

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is a substituted α-ketoester derivative characterized by a 2-chloro-5-nitroanilino moiety attached to the α-carbon of the oxoacetate framework.

Properties

Molecular Formula |

C10H9ClN2O5 |

|---|---|

Molecular Weight |

272.64 g/mol |

IUPAC Name |

ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate |

InChI |

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-8-5-6(13(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,14) |

InChI Key |

JNQXSTLLSVDCHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl byproducts. The general procedure involves:

-

Dissolving 2-chloro-5-nitroaniline (1.0 equiv) in DCM.

-

Adding ethyl oxalyl chloride (1.2 equiv) dropwise at 0–5°C.

-

Stirring the mixture at room temperature for 4–6 hours.

-

Quenching with ice water and extracting the product with ethyl acetate.

Key Optimization Factors :

-

Temperature Control : Excessive exothermicity during oxalyl chloride addition can lead to byproducts such as over-chlorinated compounds.

-

Stoichiometry : A 20% excess of ethyl oxalyl chloride ensures complete conversion of the aniline.

Example Procedure :

In a 250 mL flask, 10.0 g (0.053 mol) of 2-chloro-5-nitroaniline was dissolved in 100 mL DCM. After cooling to 0°C, 8.7 mL (0.064 mol) of ethyl oxalyl chloride was added dropwise, followed by 7.4 mL (0.053 mol) of TEA. The mixture was stirred at 25°C for 5 hours, washed with 5% HCl and brine, and dried over Na₂SO₄. Rotary evaporation yielded 12.1 g (85%) of the product as a yellow solid, with 98.5% purity (HPLC).

Condensation with Diethyl Oxalate

An alternative route utilizes diethyl oxalate as a milder electrophile, avoiding the need for highly reactive oxalyl chloride. This method is preferred for large-scale production due to its operational safety and lower cost.

Catalyzed Aminolysis

The reaction proceeds via aminolysis of one ester group in diethyl oxalate, facilitated by acidic or basic catalysts:

Catalyst Selection :

-

Acidic Conditions : p-Toluenesulfonic acid (PTSA, 5 mol%) in toluene at reflux (110°C).

-

Basic Conditions : DBU (1,8-diazabicycloundec-7-ene, 3 mol%) in THF at 60°C.

Comparative Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| PTSA | Toluene | 110 | 8 | 78 | 97.2 |

| DBU | THF | 60 | 6 | 92 | 99.1 |

The DBU-catalyzed method demonstrates superior efficiency, attributed to its dual role as a base and a Lewis acid activator.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advancements focus on solid-phase methodologies to simplify purification and enhance atom economy. For example, polymer-bound carbodiimides (e.g., PS-EDC) enable efficient coupling between 2-chloro-5-nitroaniline and ethyl oxaloacetic acid.

Procedure :

-

Immobilize ethyl oxaloacetic acid on Wang resin.

-

Activate with PS-EDC and hydroxybenzotriazole (HOBt).

-

React with 2-chloro-5-nitroaniline in DMF for 12 hours.

-

Cleave the product from the resin using trifluoroacetic acid (TFA).

Advantages :

-

Yield : 89–93% with >99% purity.

-

Scalability : Reduced solvent waste and simplified workup.

Industrial-Scale Chlorination Strategies

The chloro substituent on the aniline ring is critical for the compound’s bioactivity. Industrial methods often integrate in situ chlorination during amidation to streamline production.

Integrated Process :

-

React 2-nitroaniline with ethyl oxalyl chloride.

-

Isolate the product via crystallization from isopropanol.

Key Metrics :

-

Chlorination Efficiency : 94–96% conversion.

-

Overall Yield : 82% with 98.7% purity.

Green Chemistry Approaches

Solvent-free and microwave-assisted syntheses are emerging as sustainable alternatives.

Microwave Method :

-

Mix 2-chloro-5-nitroaniline and diethyl oxalate (1:1.1 molar ratio).

-

Irradiate at 100°C for 20 minutes.

-

Outcome : 88% yield, 98.5% purity.

Solvent-Free Mechanochemical Synthesis :

-

Grind reactants with K₂CO₃ in a ball mill for 1 hour.

-

Outcome : 76% yield, 97.3% purity.

Chemical Reactions Analysis

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate undergoes various reactions:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group (-NO₂) can be reduced to an amino group (-NH₂).

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents include reducing agents (such as SnCl₂), nucleophiles (such as amines), and acids (such as HCl).

Scientific Research Applications

Organic Synthesis

Applications:

- Building Block for Complex Molecules: Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate serves as a precursor in the synthesis of more complex organic compounds. Its ability to participate in substitution and reduction reactions allows chemists to modify its structure for specific applications .

Case Study:

In a study focused on the synthesis of novel pharmaceutical agents, this compound was utilized to create derivatives with enhanced biological activity. The modifications led to compounds that exhibited improved efficacy against targeted diseases .

Medicinal Chemistry

Applications:

- Drug Development: The structural features of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate suggest potential therapeutic applications. Its nitro group can be reduced to an amino group, which is often found in biologically active molecules .

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate showed substantial growth inhibition in various cancer cell lines, indicating its potential as a lead compound for drug development .

Material Science

Applications:

- Functional Materials: The compound's unique chemical properties allow it to be incorporated into materials that require specific functional characteristics, such as electrical conductivity or thermal stability.

Case Study:

In material science research, Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate was integrated into polymer matrices to enhance their mechanical properties and thermal resistance. The resulting materials were tested for applications in electronics and coatings, showing promising results .

Data Tables

| Compound Name | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

Mechanism of Action

The exact mechanism of action is context-dependent. its functional groups may interact with biological targets, affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate with structurally related α-ketoesters, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound enhances electrophilicity at the α-keto position, making it more reactive toward nucleophiles compared to methoxy or methyl-substituted analogs .

- Heterocyclic vs.

Physicochemical Properties

- Physical state: Most ethyl 2-oxoacetate derivatives are reported as oils (e.g., Ethyl 2-oxo-2-(p-tolyl)acetate ) or low-melting solids (e.g., methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate ). The nitro and chloro groups in the target compound may increase crystallinity due to stronger intermolecular interactions.

- Solubility : Nitro-substituted derivatives are generally less polar than methoxy analogs but more polar than methyl-substituted compounds. For example, Ethyl 2-(4-methoxyphenyl)-2-oxoacetate may exhibit better solubility in polar aprotic solvents compared to the target compound.

Spectral Data Comparison

- ¹H NMR: Target compound: Expected aromatic protons adjacent to -NO₂ and -Cl would resonate downfield (δ ~8.0–8.5 ppm), similar to Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (δ 7.92 ppm for aromatic protons) . Ethyl 2-oxo-2-(p-tolyl)acetate: Aromatic protons appear at δ 7.32–7.92 ppm, with a methyl singlet at δ 2.45 ppm .

IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester C=O; ~1680 cm⁻¹ for α-keto C=O) are consistent across analogs .

Biological Activity

Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of substituted anilines, is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 283.67 g/mol

This compound features a chloro and nitro substitution on the aniline ring, which may influence its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate. For instance, compounds with similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain substituted anilines can inhibit cancer stem cell (CSC) traits, suggesting a mechanism that could be relevant for Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate as well .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 | 0.71 - 1.04 | Inhibition of CSC traits |

| Compound B (related aniline) | HeLa | 10.0 | Induction of apoptosis |

| Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate | TBD | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, substituted anilines have been explored for their antimicrobial activity. The presence of nitro groups in the structure has been associated with increased antibacterial effects, which may also apply to Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate. Research indicates that compounds with similar functionalities can disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Mechanistic Insights

The biological activity of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial growth.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest, leading to reduced proliferation in cancer cells.

- Apoptosis Induction : There is evidence suggesting that certain substituted anilines can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Study on Anticancer Effects

A significant study investigated the effects of a related compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis at concentrations as low as 1 µM . This provides a promising insight into the potential efficacy of Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate in cancer therapy.

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of nitro-substituted aniline derivatives, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 µg/mL to 50 µg/mL . This suggests that Ethyl 2-(2-chloro-5-nitroanilino)-2-oxoacetate could possess similar antimicrobial capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.